molecular formula C16H20O2S B13353172 2-Heptyl-3-hydroxy-4H-chromene-4-thione

2-Heptyl-3-hydroxy-4H-chromene-4-thione

Cat. No.: B13353172
M. Wt: 276.4 g/mol
InChI Key: VZIQIOVFWNAPIE-UHFFFAOYSA-N
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Description

2-Heptyl-3-hydroxy-4H-chromene-4-thione is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-2H-chromene-2-thione with aryl aldehydes and 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of 20 mol% L-proline in toluene at 90°C . This reaction proceeds through a three-component reaction via Knoevenagel condensation followed by Michael addition.

Industrial Production Methods

Industrial production methods for this compound are not well-documented

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-3-hydroxy-4H-chromene-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromene derivatives.

    Reduction: Reduction reactions can yield reduced forms of the chromene ring.

    Substitution: Substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of 2-Heptyl-3-hydroxy-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to inhibit monoamine oxidase (MAO) and exhibit anticancer activity through the induction of reactive oxygen species (ROS) generation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a heptyl chain and a chromene-thione structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C16H20O2S

Molecular Weight

276.4 g/mol

IUPAC Name

2-heptyl-3-hydroxychromene-4-thione

InChI

InChI=1S/C16H20O2S/c1-2-3-4-5-6-11-14-15(17)16(19)12-9-7-8-10-13(12)18-14/h7-10,17H,2-6,11H2,1H3

InChI Key

VZIQIOVFWNAPIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C(=S)C2=CC=CC=C2O1)O

Origin of Product

United States

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